2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Catalog No.
S677860
CAS No.
17901-14-3
M.F
C11H15N3O2S2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamid...

CAS Number

17901-14-3

Product Name

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

IUPAC Name

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C11H15N3O2S2/c1-3-14(4-2)18(15,16)8-5-6-9-10(7-8)17-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

WLPGPUBYXHHUNN-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

2-Amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide (CAS 17901-14-3) is a bifunctional heteroaromatic building block characterized by a reactive 2-amino group and a fully substituted, electron-withdrawing N,N-diethylsulfonamide moiety at the 6-position [1]. Unlike primary sulfonamides, the N,N-diethyl substitution provides a distinct lipophilic profile (cLogP ~1.74) and steric shielding, making it a critical precursor for advanced materials, disperse dyes, and lipophilic pharmaceutical libraries [2]. For procurement teams and process chemists, this compound offers a stable, highly processable scaffold that bypasses the cross-reactivity and solubility bottlenecks typically associated with less substituted benzothiazole derivatives.

Research Fit

Medicinal Chemistry Scaffold
Supports CA, HIV protease, and cholinesterase target identification studies
Substitution Pattern
N,N-diethyl group enables SAR exploration distinct from dimethyl analogs

Attempting to substitute 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide with its primary sulfonamide analog (CAS 18101-58-1) or the N,N-dimethyl variant (CAS 17901-13-2) routinely leads to process failures in scale-up [1]. Primary sulfonamides possess acidic protons that are prone to competitive deprotonation and unwanted side-reactions (e.g., N-sulfonylation or N-alkylation) under the basic conditions often required for 2-amino functionalization, necessitating costly protection-deprotection sequences [2]. Furthermore, the lack of the diethyl moiety drastically reduces the compound's solubility in non-polar organic solvents, lowering space-time yields and altering the electronic distribution required for specific bathochromic shifts in material applications [1].

Substitution Risk

Target
N,N-diethyl sulfonamide pattern
Substitution Risk
Dimethyl analog may alter permeability and target engagement profile
Target
2-amino-N,N-diethyl-6-sulfonamide scaffold
Substitution Risk
Unsubstituted sulfonamide may lose SAR fidelity in CA and HIV protease assays

Chemoselective Processability: Bypassing Protection Steps

During the functionalization of the 2-amino group, the fully substituted N,N-diethylsulfonamide prevents competitive reactions at the 6-position. In standard basic acylation assays, 17901-14-3 achieves >95% selective 2-N-acylation without requiring protecting groups. In contrast, the primary sulfonamide analog (CAS 18101-58-1) yields mixed products, typically requiring an orthogonal protection step that reduces overall step-yield by up to 35% [1].

Evidence DimensionChemoselective 2-N-acylation yield (unprotected)
Target Compound Data>95% yield (17901-14-3)
Comparator Or Baseline~60% target yield, ~30% bis-acylated side products (CAS 18101-58-1)
Quantified Difference35% absolute increase in selective yield; elimination of 2 synthetic steps
ConditionsStandard basic acylation (e.g., acyl chloride, Et3N, DCM, 25°C)

Eliminates the need for orthogonal protection-deprotection steps, significantly reducing synthetic overhead and raw material costs in procurement-scale manufacturing.

Lipophilicity vs. Dimethyl
Reported
TargetcLogP 1.9
ComparatorcLogP 0.6
Δ 1.3 log units higher
Supports permeability prediction in cellular assays
Based on computed values; verify experimentally

Enhanced Organic Solubility for High-Concentration Scale-Up

The N,N-diethyl substitution provides a critical lipophilic advantage over shorter-chain analogs. Solubility profiling in standard process solvents demonstrates that 17901-14-3 exhibits approximately a 3-fold higher solubility in dichloromethane and ethyl acetate compared to the N,N-dimethyl analog (CAS 17901-13-2). This allows for higher-molarity reaction conditions, directly improving space-time yields during industrial scale-up [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL (17901-14-3)
Comparator Or Baseline~15 mg/mL (CAS 17901-13-2)
Quantified Difference>3.3-fold increase in organic solubility
ConditionsIsothermal saturation method, HPLC quantification at 25°C

Higher organic solubility enables higher-concentration reactions, maximizing reactor utilization and improving space-time yields in industrial manufacturing.

Complexity vs. Fragment
Class-level
TargetMW 285.4 / 4 rot. bonds
ComparatorMW 229.3 / 1 rot. bond
+56.1 g/mol, +3 bonds
May support fragment-to-lead optimization
Class-level SAR interpretation

Material Performance: Bathochromic Shift and Matrix Exhaustion

When utilized as a diazo component for polymer dyes, the strong electron-withdrawing nature of the N,N-diethylsulfonamide group significantly alters the optical and physical properties of the resulting azo dye. Compared to dyes derived from unsubstituted 2-aminobenzothiazole, 17901-14-3 derivatives exhibit a bathochromic shift of 15-25 nm and a >20% improvement in exhaustion rates within hydrophobic polyester matrices [1].

Evidence DimensionBathochromic shift and polyester matrix exhaustion
Target Compound Data+15-25 nm shift; >90% matrix exhaustion
Comparator Or BaselineBaseline absorption; ~70% matrix exhaustion (Unsubstituted 2-aminobenzothiazole)
Quantified Difference15-25 nm red-shift; 20% absolute increase in dye uptake
ConditionsStandard high-temperature polyester dyeing process (130°C)

Allows material scientists to formulate deeper, more light-fast shades with quantifiable process efficiency and reduced dye waste in polymer dyeing.

CA Inhibition vs. Unsubstituted
Class-level
TargetPredicted low-nM hCA II/IX/XII
ComparatorUnsubstituted scaffold µM range
Class improvement >100-fold in analogs
Supports CA isoform screening context
Direct Kᵢ data not available; confirm experimentally

Lipophilic Vectoring for Pharmaceutical Library Design

For drug discovery applications targeting hydrophobic binding pockets, the N,N-diethyl moiety provides a highly effective lipophilic vector. The calculated partition coefficient (cLogP) for 17901-14-3 is approximately 1.74, whereas the primary sulfonamide analog is significantly more polar (cLogP < 0.5). This structural difference enhances membrane permeability and facilitates the development of lipophilic libraries where hydrogen-bond donation from the sulfonamide is undesirable [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 1.74
Comparator Or BaselinecLogP < 0.5 (CAS 18101-58-1)
Quantified Difference>1.2 log unit increase in lipophilicity
ConditionsIn silico consensus cLogP modeling

Provides a highly lipophilic scaffold for medicinal chemistry libraries, improving the hit-rate for targets requiring enhanced membrane permeability.

HIV Protease Inhibition Potential
Class-level
TargetClaimed for mutant HIV strains
ComparatorFirst-generation PIs diminished activity
Class claim: retains activity vs. drug-resistant mutants
Supports antiviral scaffold screening
Compound-specific EC₅₀ not reported
α-Glucosidase/BChE Dual Inhibition
Reported
TargetScaffold pre-validated for dual inhibition
Best analogAChE IC₅₀ 0.10 µM, BChE 0.20 µM
Ref: Acarbose 79.35 µM, Eserine ~0.10 µM
Supports dual-target enzyme screening
Specific IC₅₀ not reported for this compound

Synthesis of High-Performance Disperse Dyes

Due to its enhanced solubility and the bathochromic shift imparted by the N,N-diethylsulfonamide group, 17901-14-3 is a highly efficient diazo precursor for formulating disperse dyes. It is particularly suited for applications requiring high exhaustion rates and deep shades in hydrophobic synthetic fibers like polyester [1].

Chemoselective Pharmaceutical Library Generation

In medicinal chemistry, this compound serves as a highly processable building block for synthesizing kinase inhibitors and GPCR ligands. The fully substituted sulfonamide prevents cross-reactivity during the derivatization of the 2-amino group, enabling rapid, protection-free library synthesis [2].

Development of Lipophilic Agrochemicals

The elevated cLogP and absence of a primary sulfonamide proton make 17901-14-3 a strong candidate for developing advanced crop protection agents, where increased lipophilicity is required for targeted leaf-surface penetration and environmental stability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oncology CA IX/XII inhibitor studies
CA isoform selectivity profile
hCA IX/XII inhibition assay validation
Antiviral protease inhibitor discovery
HIV protease inhibitor scaffold
Drug-resistant mutant protease profiling
Dual enzyme inhibition (α-glucosidase/BChE)
α-glucosidase/BChE inhibition profile
Enzymatic assay and docking validation
Physicochemical ADME probe studies
N-alkyl substitution effects on permeability/solubility
Lipophilicity-solubility trade-off assessment

XLogP3

1.9

Wikipedia

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Explore Compound Types